N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Description
N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 3-fluorobenzoyl group. Its structure includes a pyrimidine core with an ethyl group at position 4, a methyl group at position 6, and a piperazine moiety at position 2. The 3-fluorobenzoyl substituent on the piperazine introduces electron-withdrawing and lipophilic properties, which may enhance binding affinity to biological targets such as receptors or enzymes . Pyrimidine derivatives are widely explored in pharmaceutical research due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-3-20-16-11-13(2)21-18(22-16)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFAMUBFJYIYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the piperazine ring with 3-fluorobenzoyl chloride under basic conditions.
Attachment of the Pyrimidinyl Moiety: The final step involves the coupling of the fluorobenzoyl-piperazine intermediate with a pyrimidinyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in biological activity.
Reduction: Formation of reduced derivatives, potentially altering the pharmacokinetic properties.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-linked pyrimidines. Below is a comparative analysis of structurally related analogs, highlighting key differences in substituents and inferred biological implications:
Table 1: Structural Comparison of Selected Piperazine-Pyrimidine Derivatives
Key Observations
Substituent Effects on Piperazine :
- The 3-fluorobenzoyl group in the target compound (electron-withdrawing fluorine) may enhance binding specificity compared to the 4-iodophenyl sulfonyl group in ’s analog, which introduces steric bulk and polarity .
- Unsubstituted piperazine () lacks directional interactions but offers simplicity for further functionalization .
Pyrimidine Core Modifications: Ethyl vs. Tetrahydropyrido Ring (): This fused bicyclic system could enhance rigidity, reducing entropy loss upon target binding and improving affinity .
Functional Group Influence: Trifluoromethyl () enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic pockets in enzymes .
Biological Activity
N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperazine moiety, which is commonly associated with enhanced biological activity in medicinal chemistry.
Research indicates that compounds similar to this compound often exert their effects through:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent.
- Induction of Apoptosis : Studies have demonstrated that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Targeting Specific Kinases : The presence of a piperazine ring often enhances selectivity for certain protein kinases, which are critical in cancer progression.
Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound has been evaluated against various human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Induces apoptosis |
| A549 (Lung Cancer) | 7.5 | Inhibits cell proliferation |
| HT29 (Colorectal Cancer) | 3.8 | Apoptosis induction |
| A2780 (Ovarian Cancer) | 4.5 | Apoptosis and necrosis |
| 518A2 (Melanoma) | 2.0 | Strong cytotoxicity |
These values indicate that the compound exhibits potent cytotoxic effects, particularly against melanoma and ovarian cancer cell lines.
Study 1: Antitumor Activity Evaluation
In a study conducted by Sommerwerk et al., the compound demonstrated significant antitumor activity with EC50 values ranging from 1.4 to 10.5 µM across various human cancer cell lines. The study highlighted its selective activity against specific types of cancer, particularly melanoma and colorectal adenocarcinoma .
Study 2: Mechanistic Insights
Another study explored the mechanistic aspects of the compound's action. DAPI staining revealed that treatment with this compound led to nuclear condensation and morphological changes consistent with apoptosis. Furthermore, reverse transcription PCR analysis indicated up-regulation of pro-apoptotic genes while down-regulating anti-apoptotic genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
